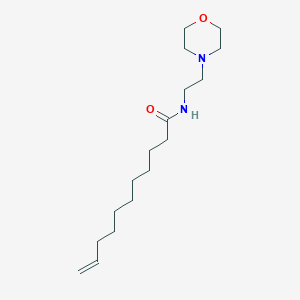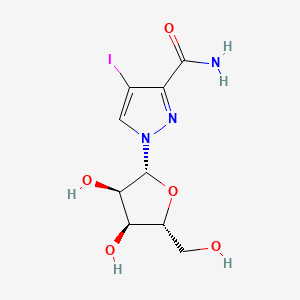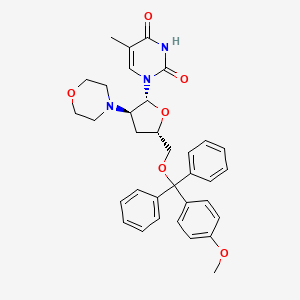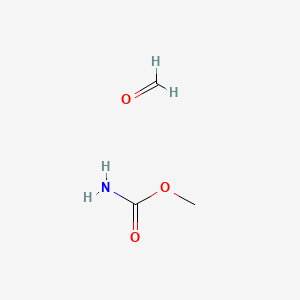
Formaldehyde;methyl carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl carbamate, methylolated, is an organic compound and the simplest ester of carbamic acid. It is a colorless solid that is primarily used in the textile and polymer industries as a reactive intermediate. This compound is also known for its applications in the manufacture of pharmaceuticals, insecticides, and urethane .
Méthodes De Préparation
Methyl carbamate, methylolated, can be synthesized through several methods:
Reaction of Methanol and Urea: This is a common method where methanol reacts with urea to form methyl carbamate and ammonia[ \text{CO(NH}_2\text{)}_2 + \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{OC(O)NH}_2 + \text{NH}_3 ]
Reaction with Methyl Chloroformate or Dimethyl Carbonate: Another method involves the reaction of ammonia with methyl chloroformate or dimethyl carbonate.
Analyse Des Réactions Chimiques
Methyl carbamate, methylolated, undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into simpler compounds.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Transcarbamoylation: This reaction involves the transfer of a carbamoyl group from one molecule to another, often catalyzed by tin or other metals.
Applications De Recherche Scientifique
Methyl carbamate, methylolated, has a wide range of applications in scientific research:
Chemistry: It is used as a reactive intermediate in the synthesis of various compounds.
Biology: It has applications in the study of enzyme inhibition and other biological processes.
Medicine: It is used in the manufacture of pharmaceuticals, particularly in the synthesis of drugs with carbamate functional groups.
Mécanisme D'action
The mechanism of action of methyl carbamate, methylolated, involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It acts as an inhibitor of certain enzymes, particularly those involved in the breakdown of neurotransmitters.
Anticholinesterase Activity: It exhibits anticholinesterase activity, which means it inhibits the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine in the nervous system.
Comparaison Avec Des Composés Similaires
Methyl carbamate, methylolated, can be compared with other similar compounds such as ethyl carbamate and other carbamates:
Ethyl Carbamate: Unlike methyl carbamate, ethyl carbamate is known to be mutagenic in certain tests and is considered a carcinogen in some animal studies.
Other Carbamates: Similar compounds include various N-methyl carbamates, which are widely used as insecticides due to their anticholinesterase activity.
By understanding the unique properties and applications of methyl carbamate, methylolated, researchers can better utilize this compound in various scientific and industrial fields.
Propriétés
Numéro CAS |
68937-13-3 |
|---|---|
Formule moléculaire |
C3H7NO3 |
Poids moléculaire |
105.09 g/mol |
Nom IUPAC |
formaldehyde;methyl carbamate |
InChI |
InChI=1S/C2H5NO2.CH2O/c1-5-2(3)4;1-2/h1H3,(H2,3,4);1H2 |
Clé InChI |
WTRCBRZCBHGMSN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)N.C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



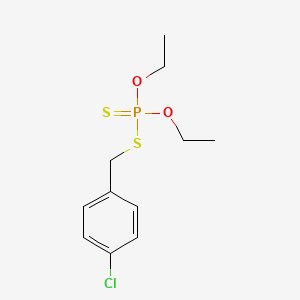

![3-[6-(9,10-Dimethoxy-2-oxo-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-3-yl)hexyl]-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B12802534.png)
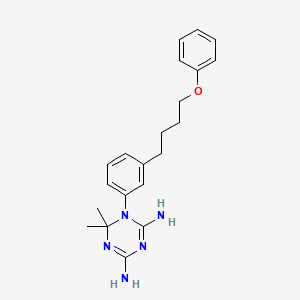
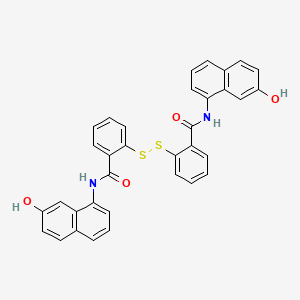
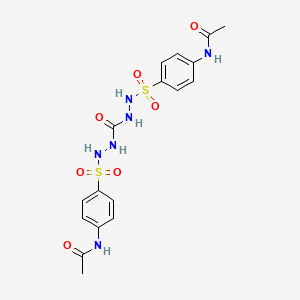
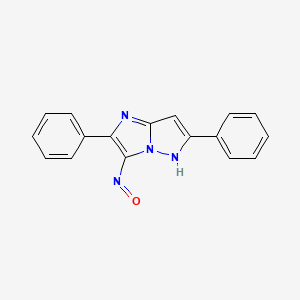

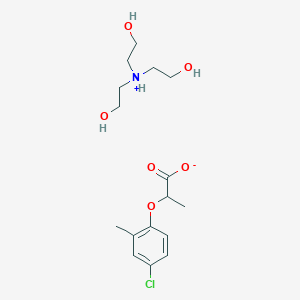
![(4R,9R,10S)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-9-ol](/img/structure/B12802563.png)
